(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
Brand Name:
Vulcanchem
CAS No.:
6318-41-8
VCID:
VC0005487
InChI:
InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3
Molecular Formula:
C₁₁H₇NO₄S
Molecular Weight:
249.24 g/mol
(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione
CAS No.: 6318-41-8
Inhibitors
VCID: VC0005487
Molecular Formula: C₁₁H₇NO₄S
Molecular Weight: 249.24 g/mol
CAS No. | 6318-41-8 |
---|---|
Product Name | (5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Molecular Formula | C₁₁H₇NO₄S |
Molecular Weight | 249.24 g/mol |
IUPAC Name | (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+ |
Standard InChIKey | SDGWAUUPHUBJNQ-UHFFFAOYSA-N |
Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |
SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione |
PubChem Compound | 1269518 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume